(2R,4R)-1-[(2S)-2-[(tert-Butyloxycarbonyl)amino]-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Benzyl Ester
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, the tert-butoxycarbonyl (BOC) group is commonly introduced into organic compounds using flow microreactor systems . This process is efficient, versatile, and sustainable .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the BOC group could be removed under acidic conditions . The imino and nitroamino groups could also participate in various reactions.Scientific Research Applications
Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives
A study describes the asymmetric syntheses of various piperidinedicarboxylic acid derivatives, including (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and its N-Boc and N-Cbz protected analogues. These compounds were synthesized starting from L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine, respectively. The synthesis involves multiple steps, including tribenzylation, alkylation, hydroboration, and reductive amination, showcasing the compound's role in synthetic organic chemistry and the creation of enantiomerically pure substances (Xue et al., 2002).
Synthesis of Protected 2,3-Diaminopropanoic Acid Esters
Another study focused on the synthesis of orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap), utilizing tert-butyloxycarbonyl (Boc) and other protecting groups. The methodology involved reductive amination processes and showcased the utility of these compounds in synthesizing non-proteinogenic amino acids, important for peptide chemistry and drug design (Temperini et al., 2020).
Applications in Fused Bicyclic Amino Acids Synthesis
Research into the asymmetric synthesis of fused bicyclic amino acids with a hexahydro-cyclopenta[c]pyridine skeleton involves key steps like selective allylation and Pauson-Khand cycloaddition. These syntheses demonstrate the complexity and versatility of using protected amino acid derivatives in constructing cyclic compounds with potential pharmaceutical applications (Günter & Gais, 2003).
Future Directions
Properties
IUPAC Name |
benzyl (2R,4R)-1-[(2S)-5-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-4-methylpiperidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N6O7/c1-17-12-14-30(20(15-17)22(33)37-16-18-9-6-5-7-10-18)21(32)19(28-24(34)38-25(2,3)4)11-8-13-27-23(26)29-31(35)36/h5-7,9-10,17,19-20H,8,11-16H2,1-4H3,(H,28,34)(H3,26,27,29)/t17-,19+,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCCNRNUQHWPRG-YZGWKJHDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(CCCN=C(N)N[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)OCC2=CC=CC=C2)C(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N6O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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